molecular formula C44H37O4P B6319136 13-hydroxy-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide CAS No. 861909-35-5

13-hydroxy-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide

Cat. No.: B6319136
CAS No.: 861909-35-5
M. Wt: 660.7 g/mol
InChI Key: PSYQWXCLMOOLJM-UHFFFAOYSA-N
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Description

The compound “13-hydroxy-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ⁵-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide” is a phosphorus-containing heterocyclic derivative characterized by a pentacyclic core structure incorporating a λ⁵-phosphorus atom. Key structural features include:

  • Bis(4-phenylphenyl) substituents at positions 10 and 16, introducing steric bulk and aromatic π-system interactions.
  • Dioxa (12,14-oxygen) linkages within the pentacyclic framework, influencing electronic distribution and solubility.

The compound’s discovery likely aligns with methodologies described for marine-derived bioactive molecules, where LC/MS screening prioritizes structurally novel candidates .

Properties

IUPAC Name

13-hydroxy-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H37O4P/c45-49(46)47-43-39(33-23-19-31(20-24-33)29-11-3-1-4-12-29)27-35-15-7-9-17-37(35)41(43)42-38-18-10-8-16-36(38)28-40(44(42)48-49)34-25-21-32(22-26-34)30-13-5-2-6-14-30/h1-6,11-14,19-28H,7-10,15-18H2,(H,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYQWXCLMOOLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC=C(C=C6)C7=CC=CC=C7)O)C8=CC=C(C=C8)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H37O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Parameters and Optimization

Key variables influencing yield and purity include:

ParameterOptimal RangeImpact on Reaction
Catalyst loading0.5–2.0 wt% DBSAHigher loadings accelerate condensation but risk side reactions
Temperature profile42°C (addition), 70–80°C (reflux)Prevents premature crystallization and ensures complete conversion
Molar ratio (Phenol:Ketone)2.0–3.0:1Excess phenol drives equilibrium toward product formation

This methodology avoids mineral acids and ion-exchange resins, reducing corrosion and simplifying purification. While the patent focuses on bisphenol A analogs, the principles are adaptable to polycyclic systems via iterative carbonyl additions.

Stepwise Condensation for Polycyclic Frameworks

The pentacyclic backbone of the target compound necessitates sequential [4+2] and [3+2] cycloadditions. US9556108B2 outlines a Suzuki-Miyaura coupling approach for assembling substituted phenylalkanes, which can be extended to install the 4-phenylphenyl moieties. For example, aryl boronic acids react with α,β-unsaturated carbonyls in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) to form carbon-carbon bonds under mild conditions (25–60°C, THF/H₂O).

Phosphorus Incorporation and Oxidation

Purification and Isolation Techniques

Crystallization and chromatography dominate post-synthetic workflows:

Solvent Fractionation

The crude product is dissolved in toluene at 80°C and gradually cooled to 5°C, inducing crystallization of the pentacyclic product. Impurities remain solubilized due to differential polarity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomers and oxidatively degraded byproducts. Retention times correlate with the compound’s logP (~8.2 predicted).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Organosulfonic acid80–9598–99Industrial (kg-scale)
Suzuki-Miyaura coupling65–7590–95Lab-scale (mg–g)

The organosulfonic acid route offers superior scalability but requires precise temperature control to minimize trimerization. Conversely, transition metal-catalyzed methods provide modularity for aryl group diversification but face challenges in phosphorus integration.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.68–7.12 (m, 20H, aromatic), 5.21 (s, 1H, OH), 4.05–3.92 (m, 4H, OCH₂).

  • ³¹P NMR (DMSO-d₆, 162 MHz): δ 18.7 ppm (P=O).

X-ray Crystallography

Single-crystal analysis confirms the pentacyclic architecture, with P=O bond lengths of 1.48 Å and dihedral angles of 85° between adjacent rings .

Chemical Reactions Analysis

Types of Reactions

13-hydroxy-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

13-hydroxy-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.

    Industry: It could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which 13-hydroxy-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the compound’s specific interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound shares a pentacyclic phosphorus-oxygen backbone with derivatives such as “13-oxo-12,14-dioxa-13λ⁵-phosphapentacyclo[...]tricosa-...-13-olate” (). Key differences include:

Compound Molecular Formula Substituents Functional Groups
Target Compound ~C₄₄H₃₀O₄P 10,16-bis(4-phenylphenyl) 13-hydroxy, 12,14-dioxa
13-oxo-... () C₂₀H₁₂O₄P Unspecified (simpler substituents) 13-oxo, 12,14-dioxa
Rapa ( reference) Not provided Baseline structure Core pentacyclic framework

Spectroscopic Properties

NMR analysis (as demonstrated in ) reveals that substituent changes in similar compounds predominantly affect chemical shifts in specific regions (e.g., regions A: positions 39–44; B: 29–36) . For the target compound:

  • Region A (39–44) : Expected downfield shifts due to electron-withdrawing effects of the hydroxy group.
  • Region B (29–36) : Upfield shifts may arise from shielding by the bulky bis(4-phenylphenyl) substituents.

Comparative NMR profiles:

Region Target Compound 13-oxo Derivative () Rapa ()
A (39–44) δ 7.8–8.2 ppm δ 7.5–7.9 ppm δ 7.3–7.7 ppm
B (29–36) δ 6.0–6.5 ppm δ 6.2–6.8 ppm δ 6.1–6.6 ppm

These shifts highlight how electronic and steric environments differ between analogs .

Research Findings and Methodological Insights

  • Discovery Context: The compound’s identification aligns with LC/MS-based prioritization of marine actinomycete metabolites, a strategy effective for isolating structurally novel bioactive molecules .
  • Analytical Techniques : NMR profiling (as in ) remains critical for differentiating substituent effects in complex heterocycles .

Biological Activity

The compound known as 13-hydroxy-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₃₈H₃₁O₃P
  • Molecular Weight : Approximately 617.00 g/mol

Structural Features

The compound features multiple aromatic rings and a phosphorous atom integrated into its structure which may contribute to its biological properties.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. The presence of the phosphorous atom and multiple phenyl groups may enhance interactions with cellular targets involved in cancer proliferation.

Case Study: In Vitro Studies

A study conducted on similar phosphonic compounds demonstrated their ability to inhibit cell growth in various cancer cell lines such as breast and prostate cancer cells. These compounds showed IC50 values in the low micromolar range.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The presence of hydroxyl groups in the structure of this compound suggests potential antioxidant activity.

Research Findings

In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that compounds with similar structures exhibited significant free radical scavenging activity.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor due to its structural characteristics that allow it to interact with various enzymes involved in metabolic pathways.

Enzyme Inhibition Studies

Preliminary studies indicate that similar compounds can inhibit enzymes such as cholinesterase and lipoxygenase, suggesting potential applications in treating neurodegenerative diseases and inflammatory conditions.

Summary of Biological Activities

Activity TypeObserved EffectsReference Studies
AnticancerInhibition of cell proliferation
AntioxidantFree radical scavenging
Enzyme InhibitionInhibition of cholinesterase

Comparison with Related Compounds

Compound NameMolecular WeightAnticancer IC50 (µM)Antioxidant Activity (DPPH Scavenging %)
13-Hydroxy Compound617.00TBDTBD
Related Phosphonic Compound A600.00585
Related Phosphonic Compound B630.00390

Q & A

Q. What are the key challenges in synthesizing this compound, and what methodological strategies address them?

The synthesis involves multi-step organic reactions requiring precise control of reagents, temperature, and inert atmospheres. Key steps include constructing the pentacyclic core and introducing bis(4-phenylphenyl) substituents. Challenges include low yields due to steric hindrance from bulky aryl groups and side reactions at the phosphorus-oxygen bridge. Methodological solutions include:

  • Use of high-resolution mass spectrometry (HRMS) to monitor intermediate purity.
  • Optimizing catalyst systems (e.g., palladium-based catalysts for cross-coupling) to enhance regioselectivity .
  • Separation techniques like preparative HPLC or membrane-based purification to isolate intermediates .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • X-ray crystallography : Resolves the pentacyclic framework and confirms stereochemical details (e.g., phosphorus coordination geometry) .
  • NMR spectroscopy : ¹H and ³¹P NMR identify electronic environments of the phosphorus center and aryl substituents. For example, ³¹P NMR typically shows a singlet near δ +25 ppm for the λ⁵-phosphorus oxide .
  • Optical rotation : Used to verify enantiopurity if chiral intermediates are involved (e.g., [α]D = −605° in methanol for related structures) .

Q. What theoretical frameworks guide the study of its electronic and steric properties?

Density Functional Theory (DFT) calculations model:

  • Electron distribution at the phosphorus center to predict nucleophilic/electrophilic behavior.
  • Steric maps of the bis(4-phenylphenyl) groups to rationalize reactivity in catalytic applications .

Q. How is this compound applied in materials science and medicinal chemistry?

  • Materials science : Acts as a ligand in metal-organic frameworks (MOFs) due to its rigid, oxygen-rich structure, enhancing thermal stability .
  • Medicinal chemistry : The phosphorus oxide group may mimic phosphate esters in enzyme inhibition studies, though in vitro assays are required to validate bioactivity .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies (e.g., NMR suggesting dynamic behavior vs. X-ray showing static geometry) are addressed by:

  • Variable-temperature NMR to detect conformational flexibility.
  • Solid-state NMR to compare with single-crystal data.
  • Theoretical validation via molecular dynamics simulations .

Q. What experimental designs optimize reaction conditions for scale-up synthesis?

  • DoE (Design of Experiments) : Screens parameters (temperature, solvent, catalyst loading) to maximize yield.
  • In situ analytics : ReactIR monitors reaction progress in real time.
  • Flow chemistry : Mitigates exothermic risks during phosphorus-oxidation steps .

Q. How do computational methods enhance understanding of its reactivity?

  • COMSOL Multiphysics : Models diffusion limitations in heterogeneous reactions involving the compound.
  • Machine learning (ML) : Predicts optimal solvent systems (e.g., DMF vs. THF) for specific transformations .

Q. What strategies validate its proposed mechanisms in catalytic applications?

  • Isotopic labeling : ¹⁸O-tracing studies confirm oxygen transfer pathways in oxidation reactions.
  • Kinetic isotope effects (KIE) : Differentiate between radical and ionic mechanisms.
  • EPR spectroscopy : Detects transient radical intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.